Perfluorohexadecanoic acid

Overview

Description

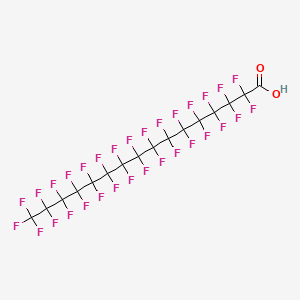

Perfluorohexadecanoic acid is a synthetic compound belonging to the class of perfluoroalkyl substances. It is characterized by a fully fluorinated carbon chain with a terminal carboxylic acid group. This compound is known for its exceptional stability and resistance to degradation, making it a persistent environmental pollutant .

Mechanism of Action

- Similar to T3, PFHxDA exposure upregulates certain TH-responsive genes and downregulates others in amphibians .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Biochemical Analysis

Biochemical Properties

Perfluorohexadecanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is involved in the regulation of lipid metabolism and is activated by this compound, leading to changes in the expression of genes involved in fatty acid oxidation and lipid homeostasis . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2B10 and CYP4A14, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential to influence metabolic pathways and cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, the compound has been shown to induce peroxisome proliferation and increase the expression of enzymes involved in fatty acid β-oxidation . This leads to enhanced lipid metabolism and energy production. Furthermore, this compound has been reported to influence cell signaling pathways, including the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . The compound also affects gene expression by modulating the activity of transcription factors such as PPARα and NF-κB, leading to changes in the expression of genes involved in lipid metabolism, inflammation, and cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules and its ability to modulate enzyme activity and gene expression. This compound binds to PPARα, leading to the activation of this receptor and subsequent changes in the expression of target genes involved in lipid metabolism . Additionally, the compound interacts with cytochrome P450 enzymes, resulting in the modulation of their activity and the metabolism of various substrates . This compound also influences gene expression by activating the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune responses . These molecular interactions and mechanisms highlight the compound’s potential to impact cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits high stability and resistance to degradation, leading to its persistence in biological systems . Long-term exposure to this compound has been associated with sustained activation of PPARα and increased expression of enzymes involved in fatty acid β-oxidation . Additionally, prolonged exposure to the compound has been reported to induce oxidative stress and lipid peroxidation in cells, leading to cellular damage and dysfunction . These temporal effects highlight the potential long-term impact of this compound on cellular function and health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance lipid metabolism without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity, oxidative stress, and inflammation . Studies in animal models have reported threshold effects, where the compound’s impact on cellular processes and health becomes more pronounced at higher concentrations . These findings underscore the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound activates PPARα, leading to the upregulation of genes involved in fatty acid β-oxidation and lipid metabolism . Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of endogenous and exogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites in cells. The compound’s involvement in these metabolic pathways highlights its potential to impact cellular energy production and lipid homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can bind to transport proteins, such as albumin, which facilitate its distribution in the bloodstream . Additionally, this compound can interact with cell membrane transporters, allowing its uptake into cells . Once inside the cells, the compound can accumulate in specific organelles, such as peroxisomes and mitochondria, where it exerts its effects on lipid metabolism and energy production . These transport and distribution mechanisms highlight the compound’s ability to reach and impact various cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in peroxisomes and mitochondria, where it interacts with enzymes involved in fatty acid β-oxidation and energy production . Additionally, this compound can be found in the endoplasmic reticulum, where it influences lipid synthesis and metabolism . The compound’s localization in these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexadecanoic acid can be synthesized through the electrochemical fluorination of hexadecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and a nickel anode .

Industrial Production Methods: Industrial production of this compound typically involves the same electrochemical fluorination process, scaled up to meet commercial demands. The process is conducted under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluorohexadecanoic acid primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It is resistant to oxidation and reduction under normal conditions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases and nucleophiles. The reactions are typically conducted under anhydrous conditions to prevent hydrolysis .

Major Products Formed: The major products formed from reactions involving this compound are typically fluorinated derivatives, which retain the stability and resistance to degradation characteristic of the parent compound .

Scientific Research Applications

Perfluorohexadecanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for the analysis of perfluoroalkyl substances. In biology and medicine, it is studied for its potential effects on human health and its role as an environmental contaminant. Industrially, it is used in the production of fluorinated surfactants and coatings .

Comparison with Similar Compounds

Similar Compounds:

- Perfluorooctanoic acid

- Perfluorodecanoic acid

- Perfluorooctane sulfonate

Uniqueness: Perfluorohexadecanoic acid is unique among perfluoroalkyl substances due to its longer carbon chain, which imparts greater stability and resistance to degradation. This makes it a more persistent environmental pollutant compared to shorter-chain perfluoroalkyl substances .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMBMWRMTMHMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15F31COOH, C16HF31O2 | |

| Record name | Perfluoro-n-hexadecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1070800 | |

| Record name | Perfluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-19-5 | |

| Record name | Perfluorohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary protein target of Perfluorohexadecanoic acid (PFHxDA) in humans, and how does this interaction affect the protein's structure?

A1: Research indicates that this compound strongly binds to human serum albumin (HSA), a protein responsible for transporting various molecules in the blood [, ]. This interaction primarily occurs at Site I of HSA and leads to structural changes in the protein, as demonstrated by circular dichroism spectroscopy, molecular docking, and dynamic simulations [, ].

Q2: What types of intermolecular forces drive the binding between this compound and human serum albumin?

A2: Thermodynamic studies suggest that the interaction between PFHxDA and HSA is primarily driven by hydrophobic forces [, ]. This is consistent with the chemical structure of PFHxDA, which features a long hydrophobic perfluorinated carbon chain.

Q3: How does the presence of this compound affect the fluorescence properties of human serum albumin?

A3: PFHxDA effectively quenches the intrinsic fluorescence of HSA. This quenching phenomenon is attributed to static quenching and non-radiative energy transfer mechanisms, suggesting a direct interaction between PFHxDA and the protein [, ].

Q4: Can this compound impact the barrier function of endothelial cells?

A4: Yes, research suggests that PFHxDA can increase the paracellular permeability of endothelial cells. This effect is believed to be mediated through the activation of the plasma kallikrein-kinin system [].

Q5: Has this compound been detected in environmental samples, and if so, at what levels?

A7: Pilot studies have detected trace amounts of PFHxDA, along with other perfluorinated compounds, in bottled mineral water and tap water samples [, ]. While the detected concentrations were generally low, further monitoring and assessment of potential human exposure pathways are warranted.

Q6: Have any relative potency factors (RPFs) been determined for this compound concerning liver effects?

A8: Yes, a study utilizing a database of rat liver endpoints derived RPFs for 16 PFAS, including PFHxDA, relative to Perfluorooctanoic acid (PFOA) []. This information aids in assessing the cumulative risk of PFAS mixtures by considering their relative potencies compared to a reference compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

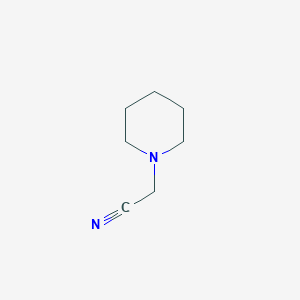

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)